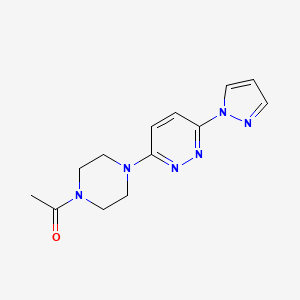

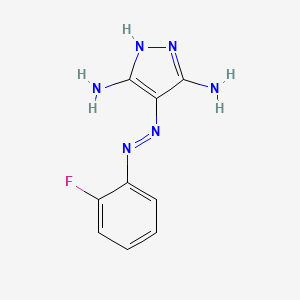

![molecular formula C15H21N5O2 B5559001 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a part of the imidazo[1,2-a]pyridine derivatives family, a group of chemicals known for their potential in various pharmaceutical applications. These compounds are often researched for their unique structural and chemical properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves complex organic reactions. For example, Lis, Traina, and Huffman (1990) describe a method involving the formation of an intermediate compound, which is then transformed into a target imidazo[1,2-a]pyridine derivative through a series of ring-chain tautomerizations/rearrangements (Lis, Traina, & Huffman, 1990).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by specific spatial arrangements and bond angles. Dhanalakshmi et al. (2018) conducted a study on similar imidazo[1,2-a]pyridine derivatives, analyzing their crystal structure and performing Hirshfeld surface analysis (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions based on their structural configuration. The presence of functional groups like imidazole and pyrimidine rings influences their reactivity and interaction with other chemicals.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The studies by Georges et al. (1989) provide insights into the crystal structures of similar compounds, which can infer their physical properties (Georges, Vercauteren, Evrard, & Durant, 1989).

Applications De Recherche Scientifique

Synthesis and Biological Activity in Antiulcer Agents

Research into imidazo[1,2-a]pyridines, closely related to the structural family of 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol, has investigated their synthesis as potential antisecretory and cytoprotective antiulcer agents. Despite not displaying significant antisecretory activity in gastric models, several derivatives demonstrated good cytoprotective properties, offering insights into novel therapeutic pathways for ulcer management (Starrett et al., 1989).

Antitubercular Activity

A series of compounds, incorporating structural elements similar to 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol, were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. The study highlighted the significance of ring size and its correlation with pharmacological potency, suggesting that the imidazothiadiazole nucleus, when combined with certain ring structures, enhances antimicrobial activity, potentially offering new avenues in tuberculosis treatment (Badiger & Khazi, 2013).

Cytoprotective Antiulcer Activity

Exploration into the cytoprotective antiulcer activity of pyrimidine derivatives related to mepirizole and dulcerozine, structurally analogous to 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol, revealed compounds that showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats. These findings suggest the potential for developing new antiulcer agents with lower acute toxicity (Ikeda et al., 1996).

Application in Chemical Detoxification

A novel series of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine was synthesized, showcasing their application in chemical detoxification of HgCl2. The compounds’ interaction with mercury(II) chloride indicates their potential utility in addressing HgCl2 induced toxicity, underscoring the broad applicability of such molecular frameworks in environmental and toxicological sciences (Sharma et al., 2018).

Propriétés

IUPAC Name |

4-(imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-22-9-13-8-14(18-11-17-13)20-5-2-15(21,3-6-20)10-19-7-4-16-12-19/h4,7-8,11-12,21H,2-3,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJXMFIARNWKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)N2CCC(CC2)(CN3C=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

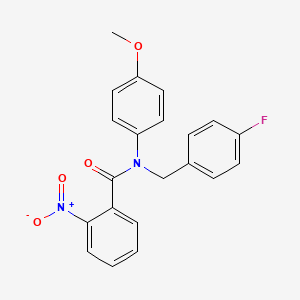

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

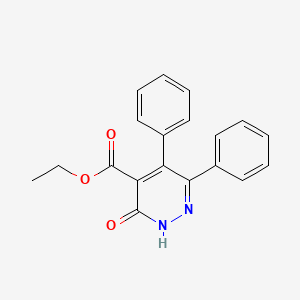

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

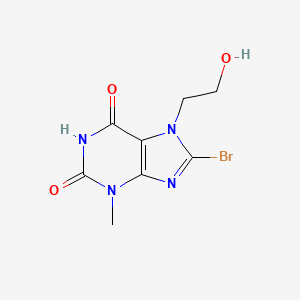

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)